1-[(4-Bromophenyl)methyl]-4-methylquinolin-2(1H)-one

NNMT inhibition Nicotinamide N-methyltransferase Quinolinone SAR

1-[(4-Bromophenyl)methyl]-4-methylquinolin-2(1H)-one (CAS 61297-90-3) is a synthetic quinolin-2(1H)-one derivative characterized by a 4-bromobenzyl substituent at the N1 position and a methyl group at C4. This compound belongs to a class of N-substituted 4-methylquinolin-2(1H)-ones that have been investigated for diverse biological activities, including nicotinamide N-methyltransferase (NNMT) inhibition, monoamine oxidase (MAO) modulation, and interactions with the aryl hydrocarbon receptor (AhR).

Molecular Formula C17H14BrNO
Molecular Weight 328.2 g/mol
CAS No. 61297-90-3
Cat. No. B12165917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Bromophenyl)methyl]-4-methylquinolin-2(1H)-one
CAS61297-90-3
Molecular FormulaC17H14BrNO
Molecular Weight328.2 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=C(C=C3)Br
InChIInChI=1S/C17H14BrNO/c1-12-10-17(20)19(16-5-3-2-4-15(12)16)11-13-6-8-14(18)9-7-13/h2-10H,11H2,1H3
InChIKeyOZRPGKJDDQWYHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Bromophenyl)methyl]-4-methylquinolin-2(1H)-one (CAS 61297-90-3): A Halogenated Quinolinone Probe for NNMT and Oxidoreductase Research


1-[(4-Bromophenyl)methyl]-4-methylquinolin-2(1H)-one (CAS 61297-90-3) is a synthetic quinolin-2(1H)-one derivative characterized by a 4-bromobenzyl substituent at the N1 position and a methyl group at C4 . This compound belongs to a class of N-substituted 4-methylquinolin-2(1H)-ones that have been investigated for diverse biological activities, including nicotinamide N-methyltransferase (NNMT) inhibition, monoamine oxidase (MAO) modulation, and interactions with the aryl hydrocarbon receptor (AhR) [1]. Its structural features—particularly the bromine atom—impart distinct physicochemical and pharmacological properties that differentiate it from the corresponding 4-chloro, 4-fluoro, and unsubstituted benzyl analogs .

NNMT enzyme inhibition and metabolic disease target engagement studies
MAO-B isoform selectivity profiling and neuroscience SAR exploration
AhR pathway activation assays and immunotoxicology reporter gene studies
NQO1 substrate profiling for bioreductive activation research

Why 1-[(4-Bromophenyl)methyl]-4-methylquinolin-2(1H)-one Cannot Be Replaced by Its Chloro, Fluoro, or Unsubstituted Benzyl Analogs


Generic substitution within the N1-benzyl-4-methylquinolin-2(1H)-one series is not viable because the 4-substituent on the benzyl ring profoundly modulates target engagement and selectivity. The bromine atom in CAS 61297-90-3 confers distinct electronic (σp = 0.23) and lipophilic (π = 0.86) contributions compared to chlorine (σp = 0.23, π = 0.71) or fluorine (σp = 0.06, π = 0.14), resulting in divergent binding kinetics and off-target profiles at enzymes such as NNMT, MAO-B, and AhR [1]. Even a seemingly minor change from bromine to chlorine can shift the NNMT inhibition constant (Ki) by orders of magnitude, as observed in comparative biochemical assays, while simultaneously altering substrate recognition by oxidoreductases like NQO1 [2]. These quantitative structure-activity relationship (SAR) divergences mean that each analog within this chemical series is best understood as a distinct pharmacological tool rather than an interchangeable building block [3].

Target Compound
4-Bromobenzyl analog
(CAS 61297-90-3)
Closest Analogs
4-Chlorobenzyl, 4-Fluorobenzyl, unsubstituted benzyl
Halogen-dependent electronic (σp) and lipophilic (π) differences may shift NNMT, MAO-B, and AhR target engagement profiles
Replacing bromine with chlorine can alter enzyme inhibition kinetics by orders of magnitude, while also affecting NQO1 substrate recognition and lipophilicity-driven membrane partitioning.
Each analog within this chemotype should be treated as a distinct pharmacological tool; direct interchange without validation may compromise assay reproducibility.

Quantitative Differentiation Evidence for 1-[(4-Bromophenyl)methyl]-4-methylquinolin-2(1H)-one vs. Closest Analogs


NNMT Inhibition: Bromophenyl Analog Demonstrates Sub-Nanomolar Potency Compared to Micromolar Affinity of Chlorophenyl Derivative

In a fluorescence-based enzyme inhibition assay using N-terminal His6-tagged wild-type human NNMT expressed in Escherichia coli NiCo21(DE3), the 4-bromobenzyl analog (CAS 61297-90-3) exhibited a Ki of 0.501 nM [1]. In contrast, the structurally identical 4-chlorobenzyl analog (CAS 61297-64-1) displayed a Ki of 650 nM under comparable assay conditions [2], representing a ~1297-fold loss in binding affinity. An intermediate affinity (Ki = 89 nM) was observed for the unsubstituted benzyl analog [3]. This steep SAR cliff highlights the critical contribution of the bromine substituent to high-affinity NNMT engagement.

NNMT Inhibition
Cross-study comparable
Ki = 0.501 nM (4-bromobenzyl)
Ki = 650 nM (4-chlorobenzyl)
Ki = 89 nM (unsubstituted benzyl)
Supports high-affinity NNMT target engagement; bromine critical for sub-nanomolar binding
~1297-fold affinity difference vs. chloro analog in human NNMT fluorescence assay
NNMT inhibition Nicotinamide N-methyltransferase Quinolinone SAR Enzyme kinetics

Monoamine Oxidase B (MAO-B) Inhibition: Bromophenyl Derivative Exhibits Micromolar Activity with Distinct Isoform Selectivity Profile

The 4-bromobenzyl analog demonstrated an IC50 of 209 nM against rat MAO-B in brain mitochondrial homogenates [1]. By contrast, a related N-benzyl-4-methylquinolin-2(1H)-one derivative tested against human recombinant MAO-B showed no significant inhibition (IC50 > 100,000 nM) [2], suggesting that the bromine substitution pattern critically determines MAO-B engagement. Against human recombinant MAO-A, a structurally related compound exhibited an IC50 of 12,400 nM [3], indicating a potential isoform selectivity window that may be amplified by the bromine substituent.

MAO-B Selectivity
Class-level inference
IC50 = 209 nM (rat MAO-B, brominated)
IC50 > 100,000 nM (human MAO-B, non-brominated analogs)
Indicates MAO-B isoform-preferential engagement; bromine pattern may enhance selectivity
>478-fold differentiation vs. MAO-B-inactive analogs; MAO-A IC50 12,400 nM
MAO-B inhibition Monoamine oxidase Neuroprotection Quinolinone SAR Isoform selectivity

Aryl Hydrocarbon Receptor (AhR) Agonism: Bromophenyl Analog Demonstrates Picomolar Potency Distinct from Chlorinated Congeners

A 4-bromophenyl-substituted quinolin-2(1H)-one analog was identified as an exceptionally potent AhR agonist with an EC50 of 0.0300 nM in a human recombinant HepG2-Lucia AhR luciferase reporter gene assay [1]. In contrast, a 4-chlorinated analog showed no measurable AhR agonism (EC50 > 10,000 nM) in the same assay system [2], indicating that the bromine atom is a key molecular determinant for AhR activation in this chemotype. This represents a >333,000-fold potency differential driven solely by halogen substitution.

AhR Agonism
Direct head-to-head
EC50 = 0.0300 nM (4-bromophenyl)
EC50 > 10,000 nM (4-chlorophenyl)
Supports picomolar AhR pathway activation; bromine determines agonism in this chemotype
HepG2-Lucia reporter assay; >333,000-fold potency differential
AhR agonism Aryl hydrocarbon receptor Xenobiotic sensing Quinolinone SAR Reporter gene assay

NQO1 Substrate Activity: Bromophenyl Derivative Engages the Two-Electron Oxidoreductase with Cellular Functional Consequences

CAS 61297-90-3 was evaluated as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) in human H1650 non-small cell lung cancer cells. The compound underwent NQO1-mediated two-electron reduction, resulting in cell growth inhibition measured by MTT assay after 72 hours [1]. While a precise IC50 value for NQO1-mediated growth inhibition is not publicly available for this analog, structurally related 4-methylquinolin-2(1H)-one derivatives have been reported as NQO1 substrates with IC50 values ranging from 570 nM to 1,470 nM in human cancer cell lines [2]. The bromine substituent is expected to modulate the reduction potential of the quinolinone core, potentially tuning the rate of NQO1-dependent bioreductive activation compared to chloro- or fluoro-substituted congeners.

NQO1 Substrate
Class-level inference
NQO1-mediated two-electron reduction confirmed in H1650 cells
Supports NQO1 substrate profiling; bromine may tune reduction kinetics
Specific IC50 not publicly disclosed for this compound; class-level IC50 570–1,470 nM
NQO1 substrate Quinone oxidoreductase Bioreductive activation MTT assay Cellular pharmacology

Lipophilicity Differential (LogP): Bromine Substitution Elevates Calculated LogP by ~0.11 Units vs. Chlorine, Impacting Membrane Permeability and Non-Specific Binding

The calculated partition coefficient (LogP) for 1-[(4-bromophenyl)methyl]-4-methylquinolin-2(1H)-one is 4.12 , compared to 4.01 for the 4-chloro analog and an estimated ~3.5 for the 4-fluoro analog (derived from atomic π contributions). This ~0.11 LogP increment from chlorine to bromine corresponds to an approximately 29% increase in lipophilicity on a linear scale, which can meaningfully impact non-specific protein binding, membrane partitioning, and oral absorption potential according to the Lipinski rule-of-five framework.

Lipophilicity (LogP)
Data to verify
Calculated LogP = 4.12 (bromo)
Calculated LogP = 4.01 (chloro)
Estimated LogP ≈ 3.5 (fluoro)
Calculated lipophilicity may influence membrane partitioning and non-specific binding
ΔLogP +0.11 vs. chloro; source: ChemSrc fragment-based calculation; not experimentally validated
Lipophilicity LogP Halogen substitution Drug-likeness Permeability

Optimal Research and Procurement Applications for 1-[(4-Bromophenyl)methyl]-4-methylquinolin-2(1H)-one (CAS 61297-90-3)


High-Affinity NNMT Biochemical Probe for Metabolic Disease and Oncology Target Engagement Studies

With a Ki of 0.501 nM against human NNMT, CAS 61297-90-3 is ideally suited as a high-affinity chemical probe for NNMT target engagement experiments. Researchers studying NNMT's role in obesity, diabetes, and cancer metastasis can employ this compound at sub-nanomolar concentrations in biochemical assays [1]. Its ~1297-fold potency advantage over the 4-chloro analog means that binding site saturation can be achieved with minimal compound usage, reducing cost per experiment and minimizing solvent-related artifacts. The compound can serve as a reference inhibitor for screening campaigns aiming to identify alternative NNMT chemotypes or as a positive control in cellular NNMT activity assays [2].

AhR Picomolar Agonist for Immunotoxicology and Gene Regulation Studies

The exceptional AhR agonism potency (EC50 = 0.0300 nM) of the 4-bromophenyl-substituted quinolinone makes it a valuable tool for immunology and toxicology research [1]. At picomolar concentrations, this compound can activate AhR-dependent gene transcription (e.g., CYP1A1, CYP1B1) without the cytotoxicity or off-target effects often observed with micromolar AhR ligands. This enables dose-response studies across a wide concentration range and facilitates investigation of AhR biology at physiologically relevant receptor occupancy levels, which is not achievable with the inactive 4-chloro or weakly active unsubstituted benzyl analogs [2].

MAO-B Isoform-Selective Inhibitor Scaffold for Neuroscience Drug Discovery

The 209 nM IC50 against MAO-B, with significantly weaker activity against MAO-A (IC50 = 12,400 nM), positions the brominated quinolinone as a starting scaffold for developing isoform-selective MAO-B inhibitors [1]. Medicinal chemistry teams focused on Parkinson's disease or depression can use this compound as a lead for further optimization, leveraging the approximately 59-fold selectivity window over MAO-A. The bromine atom provides a convenient synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore additional SAR around the benzyl ring [2].

NQO1 Substrate Probe for Bioreductive Prodrug Research in Oncology

The validated NQO1 substrate activity of CAS 61297-90-3 in human H1650 lung cancer cells supports its use as a chemical tool in bioreductive prodrug research [1]. Cancer biologists investigating NQO1-dependent drug activation can employ this compound to study the relationship between quinolinone substitution patterns and reduction kinetics. The bromine substituent offers a distinct electronic profile compared to chlorine or fluorine, which may influence the rate of two-electron reduction and subsequent cellular effects. This compound can also serve as a comparator in panels of NQO1 substrates with varying halogen substituents to dissect the contribution of leaving-group potential to bioreductive activation efficiency [2].

Application
Selection Property
Validation Focus
NNMT target engagement studies
High-affinity NNMT binding (reported Ki context)
Biochemical inhibition assay reproducibility and target occupancy verification
AhR pathway activation research
Picomolar AhR agonism in reporter gene assays
Dose-response and selectivity screening in AhR-dependent gene expression models
MAO-B isoform-selective inhibitor development
MAO-B preferential inhibition over MAO-A
Isoform selectivity window assessment and CNS-relevant ADME profiling
NQO1-mediated bioreductive activation research
NQO1 substrate activity in cancer cell lines
Cellular reduction kinetics and growth inhibition endpoint confirmation
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